molecular formula C6H13N B120128 4-Methylpiperidine CAS No. 626-58-4

4-Methylpiperidine

Cat. No. B120128
CAS RN: 626-58-4
M. Wt: 99.17 g/mol
InChI Key: UZOFELREXGAFOI-UHFFFAOYSA-N
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Description

4-Methylpiperidine is a chemical compound that is a derivative of piperidine with a methyl group attached to the fourth carbon in the ring. Piperidine is a six-membered heterocycle with one nitrogen atom, and its derivatives, including 4-methylpiperidine, are of significant interest in pharmaceutical chemistry due to their presence in various bioactive compounds and potential therapeutic applications .

Synthesis Analysis

The synthesis of 4-methylpiperidine and its derivatives can be achieved through various methods. One approach involves the regioselective bromofluorination of N-Boc-4-methylenepiperidine, which is a key step in producing fluorinated azaheterocycles that serve as bifunctional building blocks for pharmaceutical compounds . Another method described the synthesis of 4-substituted-4-aminopiperidine derivatives using isonipecotate as a starting material and employing Curtius rearrangement as a key step, which allows for the introduction of various substituents at the 4-position of the piperidine ring .

Molecular Structure Analysis

The molecular structure of 4-methylpiperidine and its derivatives has been studied extensively. For instance, the conformation of the piperidine ring in certain derivatives has been investigated, revealing that bulky substituents can influence the ring's conformation and stability . Additionally, the structure of 4-hydroxy-1-methylpiperidine betaine has been determined by X-ray diffraction, showing that the molecule can exist in different chair conformations .

Chemical Reactions Analysis

4-Methylpiperidine and its derivatives undergo various chemical reactions. For example, the metabolism of 4-aminopiperidine drugs by cytochrome P450s involves the N-dealkylation reaction catalyzed by the CYP3A4 isoform . The study of 4-hydroxy-1-methylpiperidine betaine derivatives using NMR spectroscopy has provided insights into the conformational behavior of these compounds and their chemical shifts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methylpiperidine have been characterized through experimental and computational studies. The standard molar enthalpies of formation for various methylpiperidine isomers, including 4-methylpiperidine, have been determined, providing valuable information about their stability and conformational behavior . The intermolecular interactions in hydrates of 4-methylpiperidine have also been studied, revealing the influence of substitution on the number of hydrates and the arrangement of hydrogen bonds .

Scientific Research Applications

Green Chemistry and Peptide Synthesis

Rodríguez et al. (2019) demonstrated the use of diluted 4-methylpiperidine solutions as an environmentally friendly and less expensive alternative for Fmoc group removal in solid-phase peptide synthesis (SPPS). This approach resulted in high purity peptides with good yield, showcasing 4-methylpiperidine's role in reducing environmental and health hazards in peptide synthesis processes Rodríguez et al., 2019.

Organic Synthesis

Senguttuvan et al. (2013) highlighted 4-methylpiperidine's role in the reductive amination of diarylpiperidin-4-ones, leading to products of interest in pharmaceutical research, such as analgesics and antihistamines Senguttuvan et al., 2013.

Material Science

Zhang et al. (2018) discussed how 4-methylpiperidine, in the presence of dicyclohexylcarbodiimide (DCC), facilitates the formation of fullerene multiadducts. This process highlights its potential in the development of new materials with unique properties for technological applications Zhang et al., 2018.

Antibacterial Agents

Aziz‐ur‐Rehman et al. (2017) explored the synthesis and antibacterial evaluation of 1,3,4-oxadiazole, sulfamoyl, and piperidine derivatives, showcasing 4-methylpiperidine's utility in creating compounds with significant antibacterial properties Aziz‐ur‐Rehman et al., 2017.

CO2 Capture

Coulier et al. (2018) investigated 3-methylpiperidine and 4-methylpiperidine in aqueous solutions for CO2 capture, emphasizing the thermodynamic aspects of CO2 dissolution and the potential of these solutions in industrial decarbonization processes Coulier et al., 2018.

Insect Repellents

Guda et al. (2015) identified 4-methylpiperidine as a potent insect repellent with a higher vapor pressure than DEET, suggesting its effectiveness in repelling mosquitoes without the need for direct skin application Guda et al., 2015.

Safety And Hazards

4-Methylpiperidine is highly flammable and can cause severe skin burns and eye damage . It is harmful if swallowed and may cause respiratory irritation . It is advised to use personal protective equipment, avoid breathing vapours, mist or gas, and ensure adequate ventilation when handling 4-Methylpiperidine .

Future Directions

Piperidines, including 4-Methylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-methylpiperidine
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InChI

InChI=1S/C6H13N/c1-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3
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InChI Key

UZOFELREXGAFOI-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1CCNCC1
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Molecular Formula

C6H13N
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DSSTOX Substance ID

DTXSID8060820
Record name Piperidine, 4-methyl-
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Molecular Weight

99.17 g/mol
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Physical Description

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name 4-Methylpiperidine
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Product Name

4-Methylpiperidine

CAS RN

626-58-4
Record name 4-Methylpiperidine
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Record name 4-Methylpiperidine
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Record name 4-METHYLPIPERIDINE
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Synthesis routes and methods I

Procedure details

A suspension of 1.300 g (4.94 mmoles) of N-benzyloxycarbonyl-(L)-pipecoline-2-carboxylic acid (abbreviation Z-(L)-PipOH, prepared from (L)-pipecholine-2-carboxylic acid (Aldrich) according to the method of Wunsch) in 60 ml of dry methylene chloride (CH2Cl2) was brought under argon atmosphere to a temperature of approximately -20° C. On stabilization of the temperature, the following were added in quick succession: 0.670 ml (5.13 mmoles) of isobutylchloroformate (IBCF) and 0.630 ml (5.18 mmoles) of 4-methylpiperidine (NMP;), leaving the system under stirring for approximately 2 minutes. A solution, pre-cooled to approximately -15° C for 30 minutes, of 1.730 g (4.70 mmoles) of (L)-Leu-(L)-TrpOMe.HCl (Novabiochem) and 0.580 ml (4.77 mmoles) of NMP in 25 ml of anhydrous N,N-dimethylformamide (DMF) was then added, leaving, under stirring and static argon, the temperature free to rise to room temperature. After approximately 3,5 hours of reaction, the white precipitate was filtered away and washed with a little CH2Cl2. The latter was put back into the pale yellow coloured organic solution, which was extracted in succession using 5% NaHCO3 (3×30 ml); saturated aqueous NaCl (2×30 ml); 4% KHSO4 (3×30 ml) and finally saturated aqueous NaCl (3×30 ml) , discarding the aqueous phases. The organic phase extracted, of a pale yellow colour, was left in a cold chamber under argon and on anhydrous Na2SO4 for 12 hours. The desiccant was then filtered away and the organic solution, concentrated to a small volume, was added dropwise under stirring to 200 ml of dry petroleum ether (30/50), obtaining an abundant milk-white precipitate which, after several hours at rest in a cold chanber, was filtered and left for 24 hours under vacuum on P2O5. 2.300 g (84.8%) of an analytically pure white solid were recovered.
[Compound]
Name
N-benzyloxycarbonyl-(L)-pipecoline-2-carboxylic acid
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(L)-pipecholine-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 1.200 g (5.10 mmoles) of N-benzyloxycarbonyl-(S)-(-)-2-azetidine-carboxylic acid (abbreviation Z-(S)-AzeOH, prepared from (S)-(-)-2-azetidinecarboxylic acid (Aldrich) according to the method of Wunsch) in 60 ml of dry methylene chloride (CH2Cl2) was brought in an argon atmosphere to a temperature of approximately -20° C. On stabilization of the temperature, the following were added in quick succession: 0.690 ml (5.27 mmoles) of isobutylchloroformate (IBCF) and 0.650 ml (5.34 mmoles) of 4-methylpiperidine (NMP), leaving the system under stirring for approximately 2 minutes. A solution, pre-cooled to approximately -15° C. for 30 minutes, of 1.850 g (5.03 mmoles) of (L)-Leu-(L)-TrpOMe.HCl (Novabiochem) and 0.620 ml (5.10 mmoles) of NMP in 25 ml of anhydrous N,N-dimethylformamide (DMF) was then added, leaving, under stirring and static argon, the temperature free to rise to room temperature. After approximately 3.5 hours of reaction, the white precipitate was filtered away and washed with a little CH2Cl2. The latter was put back into the pale yellow coloured organic solution, which was extracted in succession using 5% NaHCO3 (3×30 ml); saturated aqueous NaCl (2×30 ml); 4% KHSO4 (3×30 ml) and finally saturated aqueous NaCl (3×30 ml), discarding the aqueous phases. The organic phase extracted, of a pale yellow colour, was left in a cold chamber under argon and on anhydrous Na2SO4 for 12 hours. The desiccant was then filtered away and the organic solution, concentrated to a small volume, leaves a dense residual oil which, when taken up with a minimum amount of CH2Cl2, was purified using flash-chromatography in a normal phase (SiO2, eluant CH2 Cl2 /n-hexane: 2/1). The chromatographic fractions of interest were concentrated to a small volume and ground with anhydrous ethyl ether. The whiteish solid thus obtained was filteres and left for 24 hours under vacuum on P2O5. 2.040 g (75.0%) of an analytically pure rubbery white solid were recovered.
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
Z-(S)-AzeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A suspension of 1.300 g (4.94 mmoles) of N-benzyloxycarbonyl-(L)-pipecoline-2-carboxylic acid (abbreviation Z-(L)-PipOH, prepared from (L)-pipecholine-2carboxylic acid (Aldrich) according to the method of Wunsch) in 60 ml of dry methylene chloride (CH2Cl2) was brought under argon atmosphere to a temperature of approximately -20° C. On stabilization of the temperature, the following were added in quick succession: 0. 670 ml (5.13 mmoles) of isobutylchloroformate (IBCF) and 0.630 ml (5.18 mmoles) of 4-methylpiperidine (NMP), leaving the system under stirring for approximately 2 minutes. A solution, pre-cooled to approximately -15 ° C. for 30 minutes, of 1.730 g (4.70 mmoles) of (L) -Leu-(L) TrpOMe. HCl (Novabiochem) and 0.580 ml (4.77 mmoles) of NMP in 25 ml of anhydrous N,N-dimethylformamide (DMF) was then added, leaving, under stirring and static argon, the temperature free to rise to room temperature. After approximately 3,5 hours of reaction, the white precipitate was filtered away and washed with a little CH 2 Cl2. The latter was put back into the pale yellow coloured organic solution, which was extracted in succession using 5% NaHCO3 (3×30 ml); saturated aqueous NaCl (2×30 ml); 4% KHSO4 (3×30 ml) and finally saturated aqueous NaCl (3×30 ml), discarding the aqueous phases. The organic phase extracted, of a pale yellow colour, was left in a cold chamber under argon and on anhydrous Na2SO4 for 12 hours. The desiccant was then filtered away and the organic solution, concentrated to a small volume, was added dropwise under stirring to 200 ml of dry petroleum ether (30/50), obtaining an abundant milk-white precipitate which, after several hours at rest in a cold chamber, was filtered and left for 24 hours under vacuum on P2O5 2.300 g (84.8%) of an analytically pure white solid were recovered.
[Compound]
Name
N-benzyloxycarbonyl-(L)-pipecoline-2-carboxylic acid
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

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